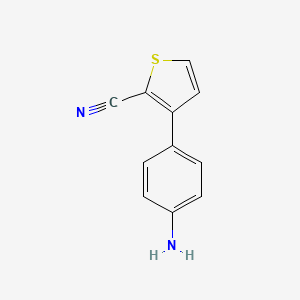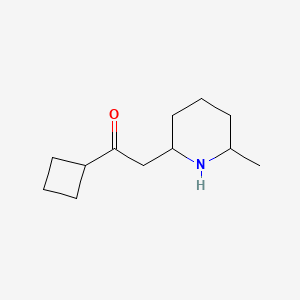
3-((Cyclopentylmethyl)sulfonyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Cyclopentylmethyl)sulfonyl)benzaldehyde is an organic compound with the molecular formula C13H16O3S It is a benzaldehyde derivative where the benzene ring is substituted with a cyclopentylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopentylmethyl)sulfonyl)benzaldehyde typically involves the introduction of the cyclopentylmethylsulfonyl group to a benzaldehyde precursor. One common method is through the reaction of benzaldehyde with cyclopentylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Cyclopentylmethyl)sulfonyl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-((Cyclopentylmethyl)sulfonyl)benzoic acid.
Reduction: 3-((Cyclopentylmethyl)sulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-((Cyclopentylmethyl)sulfonyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Cyclopentylmethyl)sulfonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can enhance the compound’s binding affinity to its target, while the aldehyde group can participate in covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the cyclopentylmethylsulfonyl group.
3-(Methylsulfonyl)benzaldehyde: Similar structure but with a methylsulfonyl group instead of cyclopentylmethylsulfonyl.
3-(Cyclopentylmethyl)benzaldehyde: Similar structure but without the sulfonyl group.
Uniqueness
3-((Cyclopentylmethyl)sulfonyl)benzaldehyde is unique due to the presence of both the cyclopentylmethyl and sulfonyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H16O3S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
3-(cyclopentylmethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C13H16O3S/c14-9-12-6-3-7-13(8-12)17(15,16)10-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2 |
InChI Key |
WGMUQUNOJPQVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13323271.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)
![4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323287.png)
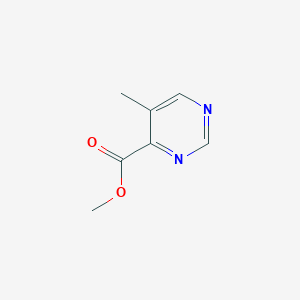
![2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13323303.png)
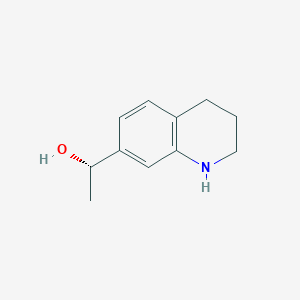
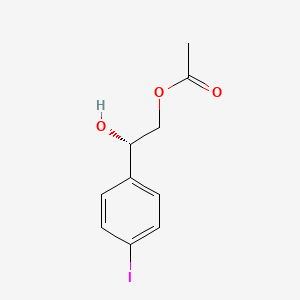
![1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea](/img/structure/B13323321.png)
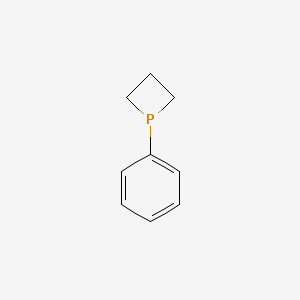
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)
